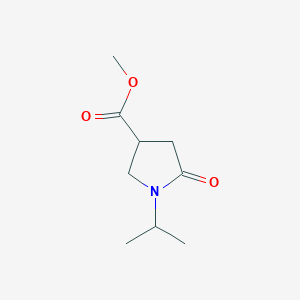

Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-oxo-1-propan-2-ylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6(2)10-5-7(4-8(10)11)9(12)13-3/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDZQKXBBVWZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(CC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606291 | |

| Record name | Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59857-84-0 | |

| Record name | Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate, a valuable heterocyclic compound in medicinal chemistry and drug discovery. The synthesis, which proceeds via a Michael addition and subsequent cyclization, is detailed below with experimental protocols, quantitative data, and a logical workflow diagram.

Core Synthesis Pathway: Aza-Michael Addition and Lactamization

The most direct and commonly employed method for the synthesis of this compound involves the reaction of a dialkyl itaconate, specifically dimethyl itaconate, with isopropylamine. This reaction is a classic example of an aza-Michael addition followed by an intramolecular amidation to form the stable five-membered lactam ring.

The reaction mechanism is initiated by the nucleophilic attack of the isopropylamine on one of the activated double bonds of the dimethyl itaconate. This is followed by a spontaneous intramolecular cyclization, where the newly formed secondary amine attacks one of the ester groups, leading to the elimination of methanol and the formation of the pyrrolidinone ring.

Figure 1: Synthesis pathway for this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound. Please note that yields can vary based on reaction scale and purification efficiency.

| Parameter | Value |

| Reactants | |

| Dimethyl Itaconate | 1.0 molar equivalent |

| Isopropylamine | 1.0 - 1.2 molar equivalents |

| Solvent | Diethyl ether or Methanol |

| Reaction Time | 2 - 6 hours |

| Reaction Temperature | Room temperature to reflux |

| Yield | Typically moderate to high (60-85%) |

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.22 g/mol |

Detailed Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

-

Dimethyl itaconate

-

Isopropylamine

-

Anhydrous diethyl ether (or methanol)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Apparatus for column chromatography (optional)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve dimethyl itaconate (1.0 eq.) in anhydrous diethyl ether.

-

Addition of Isopropylamine: While stirring the solution at room temperature, add isopropylamine (1.0-1.2 eq.) dropwise via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours or at reflux for 1-2 hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound as a colorless to pale yellow oil.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by the following spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the isopropyl group (a doublet and a septet), the methyl ester group (a singlet), and the protons on the pyrrolidinone ring (multiplets).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the carbonyl carbons of the lactam and the ester, the carbons of the isopropyl group, the methyl ester carbon, and the carbons of the pyrrolidinone ring.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the lactam (around 1680 cm⁻¹) and the ester (around 1730 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (185.22 g/mol ) and characteristic fragmentation patterns.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Figure 2: Experimental and analytical workflow.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and potential optimizations of this synthetic route. Standard laboratory safety precautions should be followed at all times.

characterization of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-isopropyl-2-oxopyrrolidine-4-carboxylate is a substituted pyrrolidone derivative. The pyrrolidone ring is a core structure in many biologically active compounds, exhibiting a range of activities including nootropic, anti-inflammatory, and anticonvulsant effects. The substitution at the 1-position (N-isopropyl) and 4-position (methyl carboxylate) may influence the compound's physicochemical properties and biological activity. This document provides a technical overview of this compound, including a proposed synthetic route and predicted physicochemical and spectroscopic characteristics, due to the limited availability of direct experimental data in peer-reviewed literature.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the N-alkylation of methyl 2-oxopyrrolidine-4-carboxylate with an isopropyl halide. This reaction is a standard method for the preparation of N-substituted lactams.

Experimental Protocol: N-Alkylation of Methyl 2-oxopyrrolidine-4-carboxylate

Materials:

-

Methyl 2-oxopyrrolidine-4-carboxylate

-

2-Bromopropane (or 2-iodopropane)

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyl 2-oxopyrrolidine-4-carboxylate (1.0 equivalent) in anhydrous DMF via the dropping funnel.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

-

Re-cool the mixture to 0 °C and add 2-bromopropane (1.5 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Predicted Physicochemical and Spectroscopic Data

The following data are predicted based on the analysis of structurally similar compounds and general principles of organic chemistry and spectroscopy.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.22 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | > 200 °C (estimated) |

| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | δ (ppm): 4.2-4.5 (m, 1H, CH of isopropyl), 3.7 (s, 3H, OCH₃), 3.2-3.5 (m, 2H, NCH₂), 2.8-3.1 (m, 1H, CH-CO₂Me), 2.4-2.7 (m, 2H, CH₂CO), 1.1-1.3 (d, 6H, CH(CH₃)₂) |

| ¹³C NMR | δ (ppm): 173-175 (C=O, ester), 172-174 (C=O, lactam), 52-54 (OCH₃), 48-50 (N-CH₂), 45-47 (CH of isopropyl), 38-40 (CH-CO₂Me), 30-32 (CH₂CO), 19-21 (CH(CH₃)₂) |

| IR (Infrared) | ν (cm⁻¹): 2970-2930 (C-H stretch, alkyl), 1735-1750 (C=O stretch, ester), 1680-1700 (C=O stretch, lactam), 1200-1250 (C-O stretch, ester) |

| Mass Spec. (EI) | m/z (%): 185 (M⁺), 170 (M⁺ - CH₃), 142 (M⁺ - C₃H₇), 126 (M⁺ - CO₂CH₃) |

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of pyrrolidone derivatives is known to possess a wide range of pharmacological properties. For instance, some pyrrolizine derivatives have shown anticancer activity through mechanisms such as DNA alkylation and inhibition of key enzymes like cyclooxygenases (COX).[1] Other pyrrolidone-containing compounds have demonstrated antimicrobial and anti-inflammatory effects.

The introduction of an N-isopropyl group and a C4-methyl carboxylate moiety could modulate the lipophilicity and steric profile of the molecule, potentially influencing its interaction with biological targets. Further research is required to elucidate the specific biological functions of this compound.

Conceptual Biological Action of Pyrrolidone Derivatives

Caption: A generalized pathway for the action of bioactive pyrrolidone compounds.

Disclaimer: The information provided in this document, particularly the experimental protocol and characterization data, is predictive and based on chemical principles and data from analogous compounds. It is intended for research and informational purposes only and has not been experimentally validated. Researchers should exercise appropriate caution and validate these findings through independent experimentation.

References

An In-depth Technical Guide to Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate (CAS 59857-84-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-isopropyl-2-oxopyrrolidine-4-carboxylate, with the CAS registry number 59857-84-0, is a distinct organic compound featuring a pyrrolidinone core structure. This heterocyclic motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the known and predicted properties of this compound, including its physicochemical characteristics, a plausible synthetic route, and predicted spectral data. Furthermore, it explores the potential biological significance of the broader class of N-substituted pyrrolidinone-4-carboxylates, offering insights for researchers in drug discovery and development. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide consolidates available information and provides reasoned predictions based on the well-established chemistry of related compounds.

Core Properties and Data

This compound is characterized by a five-membered lactam ring substituted with an isopropyl group at the nitrogen atom and a methyl carboxylate group at the 4-position. This structure imparts a combination of polarity from the amide and ester functional groups and lipophilicity from the isopropyl substituent.

Physicochemical Properties

The known and predicted physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| CAS Number | 59857-84-0 | |

| Molecular Formula | C₉H₁₅NO₃ | [1] |

| Molecular Weight | 185.22 g/mol | [1] |

| Appearance | Predicted to be a liquid | General |

| Boiling Point | 145-195 °C at 10 Torr | [1] |

| Density (Predicted) | 1.115 ± 0.06 g/cm³ | [1] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |

| pKa (Predicted) | -1.85 ± 0.40 | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway is hypothetical and would require experimental optimization.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid (1 equivalent) in a suitable solvent such as water or a high-boiling point alcohol.

-

Add isopropylamine (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid.

Step 2: Esterification to this compound

-

Suspend the 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) in an excess of methanol.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude methyl ester can be purified by column chromatography on silica gel to afford the final product, this compound.

Spectral Data (Predicted)

Direct experimental spectral data (NMR, IR, MS) for this compound is not available. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be predicted.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.5 - 4.2 | Septet | 1H | -CH(CH₃)₂ |

| ~3.7 | Singlet | 3H | -OCH₃ |

| ~3.6 - 3.4 | Multiplet | 2H | N-CH₂- |

| ~3.2 - 3.0 | Multiplet | 1H | -CH(COOCH₃)- |

| ~2.8 - 2.6 | Multiplet | 2H | -CH₂-C=O |

| ~1.2 | Doublet | 6H | -CH(CH₃)₂ |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (amide) |

| ~172 | C=O (ester) |

| ~52 | -OCH₃ |

| ~48 | N-CH₂- |

| ~45 | -CH(CH₃)₂ |

| ~40 | -CH(COOCH₃)- |

| ~35 | -CH₂-C=O |

| ~20 | -CH(CH₃)₂ |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1735 | C=O stretch (ester) |

| ~1680 | C=O stretch (amide, lactam) |

| ~1200 | C-O stretch (ester) |

| ~2970 | C-H stretch (aliphatic) |

Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 185 | [M]⁺ (Molecular ion) |

| 170 | [M - CH₃]⁺ |

| 142 | [M - COOCH₃]⁺ |

| 126 | [M - COOCH₃ - CH₃]⁺ |

| 100 | [M - C₃H₇ - CO]⁺ |

Biological Activity and Potential Applications

While there is no specific biological data for this compound, the pyrrolidinone scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 2-pyrrolidinone have demonstrated a wide range of pharmacological activities.

General Biological Activities of Pyrrolidinone Derivatives

-

Antimicrobial and Antifungal Activity: Various substituted pyrrolidinones have been shown to possess activity against a range of bacteria and fungi.

-

Anticancer Activity: Some pyrrolidinone derivatives have exhibited cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory and Analgesic Effects: Certain compounds containing the pyrrolidinone ring have shown potential as anti-inflammatory and pain-relieving agents.

-

Central Nervous System (CNS) Activity: The pyrrolidinone structure is a key component of nootropic drugs like Piracetam, suggesting that derivatives could have cognitive-enhancing or other CNS effects.

Given the diverse biological roles of this structural class, this compound could serve as a valuable building block or lead compound in the development of new therapeutic agents. Further research is warranted to explore its specific biological profile.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and materials science. This guide has provided a summary of its known properties, a plausible synthetic methodology, and predicted spectral data based on the analysis of related compounds. The pyrrolidinone core suggests a potential for biological activity, making this compound and its derivatives interesting targets for future research and development. Experimental validation of the predicted data and exploration of its biological properties are crucial next steps in fully characterizing this molecule.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of methyl 1-isopropyl-2-oxopyrrolidine-4-carboxylate, a molecule featuring a substituted five-membered lactam ring. Designed for researchers, scientists, and drug development professionals, this document deconstructs the spectrum by predicting chemical shifts, integration values, and complex spin-spin coupling patterns. We will explore the underlying principles governing these spectral features, including the influence of stereochemistry and ring conformation on proton environments. Furthermore, this guide presents a validated experimental protocol for data acquisition and a logical workflow for spectral assignment, supported by advanced 2D NMR correlation concepts.

Molecular Structure and Proton Environments

The structural elucidation of this compound begins with a thorough understanding of its distinct proton environments. The molecule's architecture, featuring a chiral center at the C4 position and a bulky N-isopropyl group, renders nearly all protons chemically non-equivalent.

The key structural features influencing the ¹H NMR spectrum are:

-

Asymmetric Center (C4): The stereocenter at C4 renders the adjacent methylene protons at C3 and C5 diastereotopic. Consequently, these geminal protons are chemically non-equivalent and will appear as distinct signals, each coupling to one another.

-

Pyrrolidinone Ring: This five-membered ring system possesses a degree of conformational flexibility, which can influence the magnitude of vicinal coupling constants.[3][4] The electron-withdrawing nature of the adjacent amide carbonyl and ester groups significantly deshields the ring protons.

-

N-Isopropyl Group: The presence of the chiral C4 center also makes the two methyl groups of the isopropyl substituent diastereotopic. They are expected to appear as two separate signals.

Below is the annotated structure with systematic labeling for each unique proton.

Caption: Annotated structure of the target molecule.

Comprehensive Spectral Prediction

A detailed prediction of the ¹H NMR spectrum requires a systematic evaluation of chemical shifts, signal integrations, and spin-spin coupling patterns.

Predicted Chemical Shifts (δ)

The chemical shift of a proton is dictated by its local electronic environment.[2] Electronegative atoms and π-systems deshield nearby protons, shifting their signals downfield (to higher ppm values).

| Proton Label | Assignment | Predicted δ (ppm) | Rationale |

| Hᵃ | Isopropyl-CH | 4.0 - 4.5 | Methine proton attached to nitrogen, significantly deshielded. |

| Hᵇ, Hᶜ | Isopropyl-CH₃ | 1.1 - 1.3 | Diastereotopic methyl groups. Typical range for isopropyl protons.[5] |

| Hⁱ | Ester-OCH₃ | 3.7 - 3.8 | Methyl group attached to an ester oxygen.[6][7] |

| Hᶠ | Pyrrolidine-C4H | 3.3 - 3.6 | Methine proton alpha to both the ester and the ring nitrogen (via C5). |

| Hᵍ, Hʰ | Pyrrolidine-C5H₂ | 3.2 - 3.5 | Methylene protons alpha to the amide nitrogen. |

| Hᵈ, Hᵉ | Pyrrolidine-C3H₂ | 2.5 - 2.8 | Methylene protons alpha to the amide carbonyl group.[8] |

Signal Integration

The area under each NMR signal is directly proportional to the number of protons generating that signal.[9] This allows for a straightforward determination of the relative abundance of each proton type.

| Proton Group | Number of Protons | Expected Integration |

| Isopropyl-CH (Hᵃ) | 1 | 1H |

| Isopropyl-CH₃ (Hᵇ, Hᶜ) | 6 | 6H (as two 3H signals) |

| Ester-OCH₃ (Hⁱ) | 3 | 3H |

| Pyrrolidine-C4H (Hᶠ) | 1 | 1H |

| Pyrrolidine-C5H₂ (Hᵍ, Hʰ) | 2 | 2H (as two 1H signals) |

| Pyrrolidine-C3H₂ (Hᵈ, Hᵉ) | 2 | 2H (as two 1H signals) |

Predicted Spin-Spin Coupling (J) and Multiplicity

Spin-spin coupling, or J-coupling, is the interaction between non-equivalent nuclear spins mediated through chemical bonds, resulting in the splitting of NMR signals.[10][11] The resulting signal pattern, or multiplicity, is a key indicator of molecular connectivity. In conformationally mobile five-membered rings, coupling constants can be complex to predict with precision but follow general trends.[3][12][13][14]

| Proton | Coupling Partner(s) | Coupling Type | Expected J (Hz) | Predicted Multiplicity |

| Hᵃ | Hᵇ, Hᶜ | ³J (vicinal) | 6.5 - 7.5 | Multiplet (septet-like) |

| Hᵇ | Hᵃ | ³J (vicinal) | 6.5 - 7.5 | Doublet |

| Hᶜ | Hᵃ | ³J (vicinal) | 6.5 - 7.5 | Doublet |

| Hⁱ | None | - | - | Singlet |

| Hᶠ | Hᵈ, Hᵉ, Hᵍ, Hʰ | ³J (vicinal) | 5 - 10 | Multiplet |

| Hᵈ | Hᵉ, Hᶠ | ²J (geminal), ³J (vicinal) | 12-18 (gem.), 6-10 (vic.) | Doublet of doublets (dd) |

| Hᵉ | Hᵈ, Hᶠ | ²J (geminal), ³J (vicinal) | 12-18 (gem.), 6-10 (vic.) | Doublet of doublets (dd) |

| Hᵍ | Hʰ, Hᶠ | ²J (geminal), ³J (vicinal) | 10-15 (gem.), 6-10 (vic.) | Doublet of doublets (dd) |

| Hʰ | Hᵍ, Hᶠ | ²J (geminal), ³J (vicinal) | 10-15 (gem.), 6-10 (vic.) | Doublet of doublets (dd) |

Note: The multiplicity of the ring protons (Hᵈ, Hᵉ, Hᶠ, Hᵍ, Hʰ) will likely appear as complex and overlapping multiplets rather than clean, first-order patterns due to similar chemical shifts and multiple coupling partners.

Experimental Protocol for Data Acquisition

Achieving a high-resolution, interpretable spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its excellent solubilizing properties for a wide range of organic molecules and its single, easily identifiable residual solvent peak (~7.26 ppm).

-

Concentration: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference standard, defining the 0.00 ppm point on the chemical shift axis.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup (400 MHz Example)

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Number of Scans (NS): 16 to 64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (D1): 2-5 seconds to allow for full magnetization recovery between pulses.

-

Acquisition Time (AQ): 3-4 seconds to ensure good resolution.

-

Spectral Width (SW): A range of 0-12 ppm is appropriate for most organic molecules.[8]

-

Caption: Standard workflow for NMR analysis.

Spectral Interpretation and Assignment

The final step is to correlate the predicted spectral data with the processed experimental spectrum. The assignment process is a logical deduction based on the four key pieces of information from the spectrum: chemical shift, integration, multiplicity, and coupling constants.[1]

-

Identify Simple Signals: Begin by assigning the most unambiguous signals. The singlet from the methyl ester (Hⁱ) at ~3.7-3.8 ppm and the two doublets from the diastereotopic isopropyl methyl groups (Hᵇ, Hᶜ) around 1.2 ppm are excellent starting points.

-

Assign the Isopropyl Methine: Locate the multiplet corresponding to a single proton (Hᵃ) around 4.0-4.5 ppm. Its multiplicity should be consistent with coupling to the six protons of the two methyl groups.

-

Deconvolute the Ring Protons: This is the most challenging region. The protons on the pyrrolidinone ring appear between ~2.5 and ~3.6 ppm.

-

The C3 methylene protons (Hᵈ, Hᵉ) are expected to be the most upfield of the ring protons due to their position relative to the carbonyl.

-

The C5 methylene protons (Hᵍ, Hʰ) and the C4 methine proton (Hᶠ) will be further downfield.

-

-

Confirmation with 2D NMR: For unambiguous assignment, especially of the complex ring system, 2D NMR experiments are invaluable. A COSY (Correlation Spectroscopy) experiment would reveal which protons are coupled to each other, confirming the connectivity. For instance, strong cross-peaks would be expected between Hᶠ and the protons at C3 and C5.

Caption: Predicted ¹H-¹H COSY correlations.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. Its complexity, arising from the diastereotopic nature of multiple proton sets, serves as an excellent case study for the application of fundamental NMR principles. A systematic approach, beginning with the prediction of chemical shifts and coupling patterns, followed by a logical assignment strategy, allows for a complete and confident structural elucidation. For complex systems such as this, the use of 2D NMR techniques is highly recommended to validate the assignments derived from the 1D spectrum. This guide provides the foundational framework for researchers to approach and interpret such spectra with scientific rigor.

References

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 3. On the configuration of five-membered rings: a spin-spin coupling constant approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. acdlabs.com [acdlabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. J-coupling - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. pubs.acs.org [pubs.acs.org]

13C NMR Analysis of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate. Due to the absence of publicly available experimental spectral data for this specific compound, this document leverages predictive algorithms and comparative analysis with structurally related molecules to offer a robust and scientifically grounded estimation of its 13C NMR spectrum. This information is crucial for researchers engaged in the synthesis, characterization, and application of novel pyrrolidine-based compounds.

Molecular Structure and Predicted 13C NMR Chemical Shifts

The structure of this compound comprises a five-membered lactam (pyrrolidin-2-one) ring, an N-isopropyl substituent, and a methyl carboxylate group at the C4 position. The presence of these distinct functional groups results in a unique 13C NMR spectrum. The predicted chemical shifts for each carbon atom, calculated using online NMR prediction tools, are presented below. The numbering convention used for the assignments is illustrated in the molecular structure diagram.

Data Presentation: Predicted Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound. The prediction was performed in a deuterated chloroform (CDCl3) solvent environment, which is a common solvent for NMR analysis of organic compounds.

| Carbon Atom No. | Predicted Chemical Shift (ppm) | Carbon Type | Functional Group Influence |

| 1 | 174.5 | Quaternary (C=O) | Lactam Carbonyl |

| 2 | 172.0 | Quaternary (C=O) | Ester Carbonyl |

| 3 | 52.5 | O-CH3 | Methyl Ester |

| 4 | 48.0 | CH (Isopropyl) | N-Alkyl |

| 5 | 45.0 | CH2 | Pyrrolidine Ring |

| 6 | 40.0 | CH | Pyrrolidine Ring |

| 7 | 35.0 | CH2 | Pyrrolidine Ring |

| 8 | 20.0 | CH3 (Isopropyl) | N-Alkyl |

| 9 | 19.5 | CH3 (Isopropyl) | N-Alkyl |

Note: These values are predicted and may differ slightly from experimental results. The two isopropyl methyl groups (C8 and C9) are diastereotopic due to the chiral center at C6 and are therefore expected to be non-equivalent, displaying distinct chemical shifts.[1]

Mandatory Visualization: Molecular Structure and Atom Numbering

The diagram below illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with the data table.

Interpretation of Predicted Chemical Shifts

The predicted chemical shifts are consistent with the electronic environments of the carbon atoms in the molecule.

-

Carbonyl Carbons (C1, C2): Two distinct signals are predicted in the downfield region (170-175 ppm), characteristic of carbonyl carbons.[2][3] The lactam carbonyl (C1) is expected at a slightly higher field than a typical ketone but is influenced by the adjacent nitrogen. The ester carbonyl (C2) appears in its typical range.[4]

-

Pyrrolidine Ring Carbons (C5, C6, C7): These sp3 hybridized carbons are expected to resonate in the range of 35-50 ppm. The CH carbon at the C4 position (C6), being adjacent to the electron-withdrawing ester group, is shifted further downfield compared to the CH2 groups (C5, C7).

-

N-Isopropyl Group Carbons (C4, C8, C9): The methine carbon (CH) of the isopropyl group (C4) is predicted around 48 ppm. The two methyl carbons (C8, C9) are expected to be in the upfield region (around 20 ppm). Due to the chirality at C6, these methyl groups are diastereotopic and thus magnetically non-equivalent, leading to two separate signals.[1]

-

Methyl Ester Carbon (C3): The carbon of the O-CH3 group (C3) is predicted to have a chemical shift of approximately 52.5 ppm, which is a characteristic value for methyl esters.[5]

Experimental Protocols

While specific experimental data for the title compound is not available, a general protocol for acquiring a 13C NMR spectrum for a small organic molecule is provided below. This protocol is a standard procedure and can be adapted for this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the purified solid sample of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD).

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. If necessary, use a warm water bath to aid dissolution, ensuring the compound is stable at that temperature.

-

Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).[3] Modern NMR spectrometers often use the residual solvent peak as a secondary reference.

NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for setting up a 13C NMR experiment on a modern NMR spectrometer.

Key Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar) is typically used.

-

Spectral Width: A range of 0 to 220 ppm is generally sufficient to cover all carbon resonances in most organic molecules.[2][6]

-

Acquisition Time (AQ): Typically set between 1 to 2 seconds.

-

Relaxation Delay (D1): A delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, longer delays (5 times the longest T1 relaxation time) are necessary.

-

Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 128, 256, or more) is required to achieve an adequate signal-to-noise ratio.[7]

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated using the TMS signal at 0.00 ppm or the known chemical shift of the residual solvent peak.

-

Peak Picking: The chemical shifts of the peaks are identified and listed.

This guide provides a comprehensive, albeit predictive, 13C NMR analysis for this compound. The provided data and protocols are intended to assist researchers in the identification and characterization of this and related compounds. Experimental verification of these predicted shifts is recommended for definitive structural elucidation.

References

- 1. Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments [morressier.com]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Predict 13C carbon NMR spectra [nmrdb.org]

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate, a substituted pyrrolidine derivative. Given the importance of pyrrolidine scaffolds in medicinal chemistry and drug discovery, understanding the structural characterization of such molecules is paramount. This document outlines a detailed experimental protocol, predicted fragmentation patterns based on established principles of mass spectrometry, and a structured workflow for analysis.

Introduction

This compound belongs to the class of pyrrolidine derivatives, which are integral to the structure of many natural products and synthetic drugs.[1][2] The pyrrolidine ring is a core component of compounds with a wide range of biological activities.[1] Accurate mass determination and structural elucidation are critical steps in the development and quality control of novel chemical entities. Mass spectrometry, a powerful analytical technique, provides essential information on the molecular weight and fragmentation of molecules, enabling unambiguous identification and characterization. This guide will focus on the application of mass spectrometry for the analysis of this compound.

Predicted Mass Spectral Data

The structure of this compound is:

-

Molecular Formula: C9H15NO3

-

Molecular Weight: 185.22 g/mol

Table 1: Predicted Key Mass Spectrometry Data for this compound

| Feature | Value (m/z) | Description |

| Parent Ion [M]+ | 185 | The molecular ion peak, representing the intact molecule. |

| [M+H]+ | 186 | The protonated molecule, commonly observed in ESI and CI. |

| Fragment 1 | 170 | Loss of a methyl group (-CH3) from the isopropyl or ester moiety. |

| Fragment 2 | 142 | Loss of the isopropyl group (-C3H7). |

| Fragment 3 | 126 | Loss of the methoxycarbonyl group (-COOCH3). |

| Fragment 4 | 98 | Putative immonium ion resulting from cleavage of the substituents from the pyrrolidine ring. |

| Fragment 5 | 70 | Fragment corresponding to the pyrrolidine ring after loss of substituents. |

Note: The relative abundances of these fragments will depend on the ionization technique and collision energy used.

Experimental Protocols

The following protocols describe standard procedures for the mass spectrometric analysis of small organic molecules like this compound.

3.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. For electrospray ionization, it is common to use a solvent system that is compatible with the mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds.

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injection: 1 µL of the working solution is injected in splitless mode.

-

Inlet Temperature: 250°C.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

3.3. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is ideal for less volatile or thermally labile compounds and is often performed with electrospray ionization (ESI).

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

-

LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

Start with 5% B.

-

Linearly increase to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Gas (Nitrogen) Flow: 800 L/hr.

-

Desolvation Temperature: 350°C.

-

Scan Range: m/z 50-500.

-

Tandem MS (MS/MS): For fragmentation studies, the protonated molecule ([M+H]+ at m/z 186) can be selected as the precursor ion for collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV).

-

Data Analysis and Interpretation

The acquired mass spectra should be analyzed to identify the molecular ion and characteristic fragment ions. The fragmentation pattern will provide structural information. For instance, the loss of a neutral fragment of 43 Da would suggest the cleavage of the isopropyl group. Alpha-cleavage next to the nitrogen atom and cleavage adjacent to the carbonyl groups are expected to be dominant fragmentation pathways for this class of compounds.[6][7]

Workflow and Pathway Diagrams

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometric analysis of this compound.

Caption: Workflow for Mass Spectrometry Analysis.

5.2. Predicted Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Caption: Predicted EI Fragmentation Pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

In-Depth Technical Guide: Infrared Spectroscopy of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy data for Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted IR absorption data table based on the analysis of its functional groups. It also includes a standardized experimental protocol for obtaining such a spectrum and a workflow diagram for the analytical process.

Predicted Infrared Spectroscopy Data

The structure of this compound contains several key functional groups that exhibit characteristic absorption bands in the infrared spectrum. These include a tertiary amide (a γ-lactam), a methyl ester, and an isopropyl group. The predicted peak assignments are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~2970 - 2850 | Medium to Strong | C-H (Alkyl) | Symmetric and Asymmetric Stretch |

| ~1735 - 1750 | Strong | C=O (Ester) | Stretch |

| ~1680 - 1700 | Strong | C=O (Amide/Lactam) | Stretch |

| ~1470 - 1450 | Medium | C-H (Alkyl) | Bend (Scissoring) |

| ~1385 and ~1370 | Medium | C-H (Isopropyl) | Bend (Umbrella Mode) |

| ~1250 - 1150 | Strong | C-O (Ester) | Stretch |

Experimental Protocol: Obtaining the IR Spectrum

This section outlines a standard procedure for acquiring the Fourier-Transform Infrared (FTIR) spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)

Materials:

-

Sample: this compound

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Install the ATR accessory in the sample compartment of the spectrometer.

-

Allow the instrument to purge with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Collection:

-

Before introducing the sample, a background spectrum must be collected. This measures the absorbance of the atmosphere and the ATR crystal, which will be subtracted from the sample spectrum.

-

Ensure the ATR crystal surface is clean and free of any contaminants. Clean with a lint-free wipe soaked in a volatile solvent like isopropanol and allow it to dry completely.

-

Initiate the background scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Place a small drop of this compound onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface.

-

-

Sample Spectrum Collection:

-

Initiate the sample scan using the spectrometer's software. Use the same number of scans as for the background spectrum to ensure proper subtraction.

-

The software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum can be processed as needed. Common processing steps include baseline correction and peak picking.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.

-

-

Cleaning:

-

After the measurement is complete, thoroughly clean the ATR crystal. Use a lint-free wipe and an appropriate solvent to remove all traces of the sample.

-

Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of a chemical sample.

Caption: A flowchart illustrating the sequential steps involved in acquiring and analyzing an IR spectrum.

This guide provides a foundational understanding of the expected IR spectroscopic features of this compound and a practical framework for its experimental analysis. For definitive identification and structural elucidation, it is recommended to correlate the IR data with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

physical and chemical properties of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-isopropyl-2-oxopyrrolidine-4-carboxylate is a substituted pyrrolidone derivative. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structure in a variety of biologically active compounds, including natural products and synthetic pharmaceuticals. Derivatives of the pyrrolidone scaffold have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, antimicrobial, and enzyme inhibitory properties. This document provides a comprehensive overview of the known physical and chemical properties of this compound, compiled from available data.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. The data is a combination of experimentally determined values and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₃ | - |

| Molecular Weight | 185.22 g/mol | - |

| CAS Number | 59857-84-0 | - |

| Boiling Point | 145-195 °C at 10 Torr | [1] |

| Density (Predicted) | 1.115 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -1.85 ± 0.40 | [1] |

| Physical State | Liquid | [2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the isopropyl group (a doublet and a septet), the methyl ester group (a singlet), and the protons on the pyrrolidine ring (a series of multiplets).

-

¹³C NMR: The carbon NMR spectrum should exhibit distinct peaks for the carbonyl carbon of the lactam, the carbonyl carbon of the ester, the carbons of the isopropyl group, the methyl ester carbon, and the three carbons of the pyrrolidine ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show strong absorption bands characteristic of the following functional groups:

-

C=O stretching (amide/lactam): ~1680 cm⁻¹

-

C=O stretching (ester): ~1735 cm⁻¹

-

C-N stretching: in the range of 1100-1300 cm⁻¹

-

C-O stretching (ester): in the range of 1000-1300 cm⁻¹

Mass Spectrometry (MS) (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of 185.22. Fragmentation patterns would likely involve the loss of the methoxy group from the ester, the isopropyl group, or cleavage of the pyrrolidine ring.

Chemical Reactivity and Stability

Stability: The compound is noted to be stable under recommended storage conditions (2-8°C, sealed in a dry environment).[1]

Reactivity: The chemical reactivity of this compound is dictated by the functional groups present: the lactam, the ester, and the N-isopropyl substituent.

-

Hydrolysis: The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 1-isopropyl-2-oxopyrrolidine-4-carboxylic acid. The lactam ring can also undergo hydrolysis, typically under more forcing acidic or basic conditions, to yield the corresponding amino acid derivative.

-

Reactions at the Nitrogen Atom: The nitrogen atom of the lactam is tertiary and generally unreactive towards electrophiles.

-

Reactions involving the Ester Group: The ester can undergo transesterification in the presence of an alcohol and a suitable catalyst. It can also be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in peer-reviewed literature. However, a general synthetic approach can be proposed based on established methods for the synthesis of N-substituted 2-oxopyrrolidine-4-carboxylates.

Proposed Synthetic Pathway:

A plausible synthetic route would involve the Michael addition of isopropylamine to a suitable precursor like dimethyl itaconate, followed by cyclization to form the pyrrolidinone ring.

Caption: Proposed synthetic pathway for this compound.

General Experimental Workflow for Synthesis:

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Molecular Structure and Properties

Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate is a derivative of pyroglutamic acid, featuring an N-isopropyl group and a methyl ester at the 4-position.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 59857-84-0 | Chemical Supplier Databases |

| Molecular Formula | C₉H₁₅NO₃ | Calculated |

| Molecular Weight | 185.22 g/mol | Calculated |

| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | Based on similar compounds |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, chloroform | Based on chemical structure |

Hypothetical Synthesis

A specific, peer-reviewed synthesis protocol for this compound is not currently published. However, a plausible synthetic route can be proposed based on established methods for the N-alkylation of pyroglutamates and related lactams. The synthesis would likely proceed in two main steps: the preparation of methyl pyroglutamate, followed by N-isopropylation.

Experimental Protocol: Proposed Synthesis

Step 1: Esterification of L-Pyroglutamic Acid to Methyl L-Pyroglutamate

-

Materials: L-Pyroglutamic acid, Methanol (anhydrous), Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated H₂SO₄), Sodium bicarbonate (NaHCO₃) solution (saturated), Dichloromethane (CH₂Cl₂), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Suspend L-Pyroglutamic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl L-pyroglutamate.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Step 2: N-Isopropylation of Methyl L-Pyroglutamate

-

Materials: Methyl L-pyroglutamate, Sodium hydride (NaH) (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), 2-Bromopropane or 2-Iodopropane, Ammonium chloride (NH₄Cl) solution (saturated), Ethyl acetate, Brine.

-

Procedure:

-

To a solution of methyl L-pyroglutamate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add 2-bromopropane (or 2-iodopropane) dropwise.

-

Let the reaction warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on known chemical shift ranges and fragmentation patterns of similar functional groups and molecular scaffolds.

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 - 4.8 | Septet | 1H | -CH(CH₃)₂ |

| ~3.75 | Singlet | 3H | -OCH₃ |

| ~3.6 - 3.8 | Multiplet | 1H | Pyrrolidine C4-H |

| ~3.3 - 3.5 | Multiplet | 2H | Pyrrolidine C5-H₂ |

| ~2.4 - 2.7 | Multiplet | 2H | Pyrrolidine C3-H₂ |

| ~1.2 | Doublet | 6H | -CH(CH₃)₂ |

Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (lactam) |

| ~172 | C=O (ester) |

| ~52 | -OCH₃ |

| ~48 | -CH(CH₃)₂ |

| ~45 | Pyrrolidine C5 |

| ~40 | Pyrrolidine C4 |

| ~30 | Pyrrolidine C3 |

| ~20 | -CH(CH₃)₂ |

Table 4: Predicted IR Data (neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1680 | Strong | C=O stretch (γ-lactam) |

| ~1200 | Strong | C-O stretch (ester) |

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 185 | [M]⁺ (Molecular ion) |

| 170 | [M - CH₃]⁺ |

| 142 | [M - C₃H₇]⁺ |

| 126 | [M - COOCH₃]⁺ |

| 84 | [C₄H₆NO]⁺ (Pyrrolidone fragment) |

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the 2-oxopyrrolidine (also known as pyroglutamate) scaffold is present in numerous biologically active compounds. Derivatives of 2-oxopyrrolidine have been investigated for a range of therapeutic applications.

Potential Therapeutic Areas:

-

Anticancer Activity: Some 5-oxopyrrolidine derivatives have demonstrated promising anticancer activity.

-

Antimicrobial Activity: The pyrrolidinone ring is a core structure in some antimicrobial agents.

-

Nrf2 Signaling Pathway Activation: Certain 2-oxopyrrolidine derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This pathway is a key regulator of cellular antioxidant responses and is a target for drug development in diseases associated with oxidative stress.[2][3][4]

Nrf-2 Signaling Pathway in Drug Development

The Nrf2 pathway plays a crucial role in protecting cells from oxidative damage by upregulating the expression of antioxidant and detoxification enzymes.[2][3][4] Pharmacological activation of Nrf2 is a promising strategy for the treatment of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a small molecule with potential for further investigation in the field of medicinal chemistry. While specific experimental data is limited, this guide provides a solid theoretical foundation for its synthesis, characterization, and potential biological relevance based on the known properties of related 2-oxopyrrolidine derivatives. Further research is warranted to synthesize this compound, validate its predicted properties, and explore its biological activities, particularly in the context of Nrf2 signaling and other therapeutic pathways.

References

- 1. University of Ottawa NMR Facility Blog: Second Order 1H NMR Spectra of Isopropyl Groups [u-of-o-nmr-facility.blogspot.com]

- 2. Challenging the Wisdom of Nrf2 as a Target for Drug Development – End-O-Fite Enterprises LLC [endofite.com]

- 3. Nrf2 Signaling Pathway in Chemoprotection and Doxorubicin Resistance: Potential Application in Drug Discovery | MDPI [mdpi.com]

- 4. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Underlying Reaction Mechanism for the Formation of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the core reaction mechanism for the synthesis of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate, a substituted pyrrolidinone of interest in pharmaceutical and chemical research. The formation of this heterocyclic scaffold is primarily achieved through a cascade reaction involving an aza-Michael addition followed by an intramolecular cyclization. This document provides a comprehensive overview of the reaction mechanism, supported by detailed experimental protocols and quantitative data compiled from analogous transformations. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthetic process.

Introduction

Substituted 2-oxopyrrolidines (also known as pyroglutamates or γ-lactams) are prevalent structural motifs in a wide array of biologically active compounds and pharmaceutical intermediates. Their synthesis has been a subject of considerable interest, with various methodologies developed to access diverse substitution patterns. The target molecule, this compound, incorporates an N-isopropyl group and a methyl ester at the 4-position, features that can significantly influence its physicochemical and pharmacological properties. The most direct and efficient synthetic route to this and related compounds is the reaction of itaconic acid diesters with primary amines.[1][2]

Core Reaction Mechanism: A Cascade Approach

The formation of this compound from dimethyl itaconate and isopropylamine proceeds via a two-step cascade reaction sequence within a single operational pot. This process is initiated by an aza-Michael addition, followed by a spontaneous or thermally-induced intramolecular amidation-cyclization.

Step 1: Aza-Michael Addition

The reaction commences with the nucleophilic attack of the primary amine, isopropylamine, on the electron-deficient β-carbon of the α,β-unsaturated system in dimethyl itaconate. This conjugate addition is a classic example of an aza-Michael reaction. The nitrogen atom of isopropylamine acts as the Michael donor, adding to the activated double bond of dimethyl itaconate, the Michael acceptor. This step results in the formation of a transient zwitterionic intermediate, which rapidly undergoes proton transfer to yield the aza-Michael adduct, dimethyl 2-(isopropylamino)methylsuccinate.[1][3]

Step 2: Intramolecular Amidation and Cyclization

Following the initial addition, the newly formed secondary amine in the adduct acts as a nucleophile.[4] An intramolecular nucleophilic attack of this amine on the carbonyl carbon of the adjacent methyl ester group at the γ-position leads to the formation of a five-membered ring intermediate. This is an intramolecular amidation reaction. The subsequent elimination of a molecule of methanol from this tetrahedral intermediate results in the formation of the stable 5-membered lactam ring, yielding the final product, this compound.[4] This cyclization is often irreversible and is driven by the thermodynamic stability of the resulting pyrrolidinone ring.[2]

A competing side reaction is the isomerization of dimethyl itaconate to its less reactive regioisomers, dimethyl mesaconate and dimethyl citraconate. This isomerization can be catalyzed by the amine reactant. However, the aza-Michael addition is specific to the itaconate isomer. The formation of these unreactive isomers can be suppressed by employing low-polarity solvents and maintaining lower reaction temperatures.[3]

Experimental Protocols

General Procedure for the Synthesis of Mono-Adducts: [5]

-

Reaction Setup: In a round-bottom flask, combine the amine (e.g., isopropylamine, 7.5 mmol) and the Michael acceptor (dimethyl itaconate, 5 mmol) in a molar ratio of 1.5:1.

-

Catalyst Addition: Add acidic alumina (1 g, 200 mol%) to the reaction mixture.

-

Heating: Heat the mixture to reflux with stirring using an oil bath.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) and Gas Chromatography (GC) until completion.

-

Work-up: Allow the reaction to cool to room temperature and filter through a filter paper to remove the catalyst.

-

Extraction: Rinse the catalyst with ethyl acetate/hexane.

-

Purification: Concentrate the filtrate by rotary evaporation. Purify the crude product using a silica-filled chromatographic column with a hexane/ethyl acetate gradient as the eluent.

Quantitative Data

Specific yield and spectroscopic data for the synthesis of this compound are not detailed in the reviewed literature. However, data from analogous aza-Michael additions of amines to dimethyl itaconate provide an indication of the expected outcomes. The reaction of various primary amines with itaconic acid or its esters generally proceeds with good to excellent yields.

| Amine Reactant | Michael Acceptor | Product | Yield (%) | Reference |

| N-(4-aminophenyl)acetamide | Itaconic Acid | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | 96 | [6] |

| Hydrazine Monohydrate | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid methyl ester | N-(4-(4-(hydrazinecarbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide | 97 | [6] |

| Various Primary Amines | Various Michael Acceptors | Mono-adducts | High | [5] |

Logical Workflow for Synthesis

The synthesis of this compound can be approached through a systematic workflow, as depicted in the following diagram.

Conclusion

The synthesis of this compound is most efficiently achieved through a cascade reaction involving the aza-Michael addition of isopropylamine to dimethyl itaconate, followed by a rapid intramolecular cyclization. This method offers a direct route to the desired N-substituted pyrrolidinone scaffold. While specific experimental data for this exact transformation is sparse in the public domain, the well-established nature of this reaction class with other primary amines suggests that this is a robust and high-yielding synthetic strategy. The provided mechanistic insights, generalized experimental protocol, and logical workflow serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. Further optimization of reaction conditions, such as solvent, temperature, and catalysis, could lead to even more efficient and scalable production of this and related compounds.

References

- 1. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

- 2. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 59857-84-0|this compound|BLD Pharm [bldpharm.com]

- 5. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

key intermediates in Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate, a substituted pyrrolidinone derivative. The synthesis involves the formation of a key intermediate, 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid, followed by esterification. This document details the experimental protocols for these steps, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction workflow.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process. The initial step involves the formation of the pyrrolidinone ring with the desired N-isopropyl substitution via a Michael addition reaction between itaconic acid and isopropylamine. The resulting carboxylic acid intermediate is then esterified to yield the final product.

Solubility of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate in Organic Solvents: A Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solubility and its Importance

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. In the context of pharmaceutical sciences, understanding the solubility of a compound like Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate is fundamental for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Designing dosage forms with optimal drug release and bioavailability.

-

Preclinical and Clinical Studies: Ensuring consistent and reproducible dosing.

The molecular structure of this compound, featuring a lactam ring, an ester group, and an isopropyl substituent, suggests it will exhibit a range of solubilities in organic solvents based on polarity and hydrogen bonding capabilities.

General Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.

2.1. Materials and Equipment:

-

This compound (solute)

-

A range of organic solvents of varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

2.2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or GC).

-

Analyze the diluted sample to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solute concentration in the experimental samples.

-

-

Data Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Template)

| Solvent | Polarity Index | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | 1.88 | Experimental Data | Calculated Data |

| Toluene | 2.4 | 2.38 | Experimental Data | Calculated Data |

| Dichloromethane | 3.1 | 9.08 | Experimental Data | Calculated Data |

| Ethyl Acetate | 4.4 | 6.02 | Experimental Data | Calculated Data |

| Acetone | 5.1 | 20.7 | Experimental Data | Calculated Data |

| Ethanol | 5.2 | 24.5 | Experimental Data | Calculated Data |

| Methanol | 6.6 | 32.7 | Experimental Data | Calculated Data |

| Acetonitrile | 5.8 | 37.5 | Experimental Data | Calculated Data |

| Dimethyl Sulfoxide | 7.2 | 46.7 | Experimental Data | Calculated Data |

| Water | 10.2 | 80.1 | Experimental Data | Calculated Data |

Visualization of Experimental Workflow

A diagrammatic representation of the experimental workflow can provide a clear overview of the process.

Caption: Workflow for determining the solubility of a compound using the shake-flask method.

Logical Relationship for Solvent Selection

The choice of solvents for solubility screening should be based on a logical progression of properties, primarily polarity.

Caption: Logical framework for selecting a diverse range of organic solvents for solubility screening.

Conclusion

While specific solubility data for this compound is not currently published, the methodologies and frameworks presented in this guide provide a robust foundation for researchers to generate this critical data. Adherence to a standardized protocol, such as the shake-flask method, ensures the generation of high-quality, reproducible data. The systematic presentation of this data, as templated in this document, will facilitate its interpretation and application in the broader context of drug development and chemical process optimization.

In-Depth Technical Guide: Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction